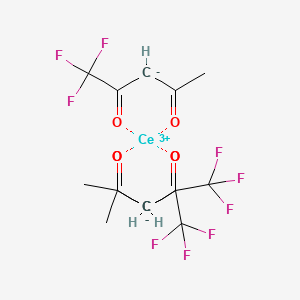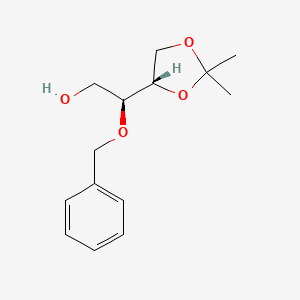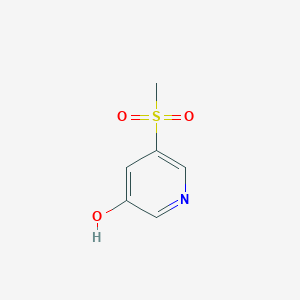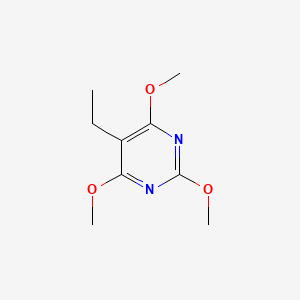
5-Ethyl-2,4,6-trimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,4,6-trimethoxypyrimidine is a pyrimidine derivative characterized by the presence of three methoxy groups at positions 2, 4, and 6, and an ethyl group at position 5. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Sodium ethoxide, other alkoxides, or nucleophiles.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4,6-trimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a model compound in studies involving pyrimidine derivatives.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of more complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,4,6-trimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the ethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethoxypyrimidine: Lacks the ethyl group at position 5.
2,4,6-Trichloropyrimidine: Precursor in the synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine.
5-Methyl-2,4,6-trimethoxypyrimidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group at position 5 distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity. This unique structural feature can influence its interactions with other molecules and its overall properties .
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-ethyl-2,4,6-trimethoxypyrimidine |
InChI |
InChI=1S/C9H14N2O3/c1-5-6-7(12-2)10-9(14-4)11-8(6)13-3/h5H2,1-4H3 |
InChI-Schlüssel |
OCGWHRXCMGLYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


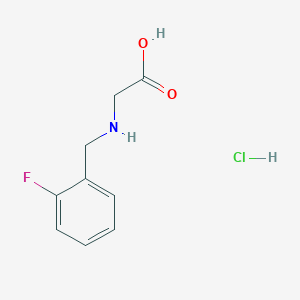
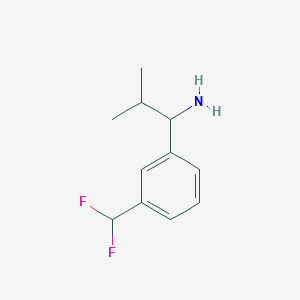
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
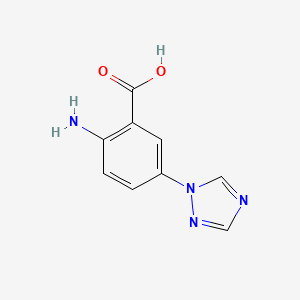
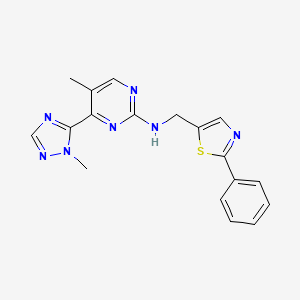

![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)
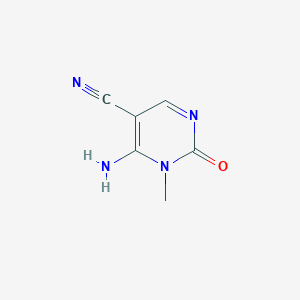

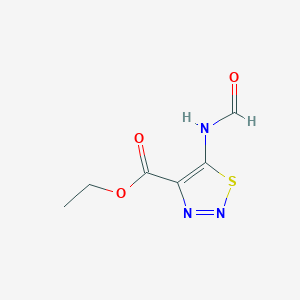
![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
